N-Acetyl-L-Valine-15N N-Acetyl-L-Valine-15N
Brand Name: Vulcanchem
CAS No.:
VCID: VC16207651
InChI: InChI=1S/C8H15NO2/c1-5(2)8(6(3)10)9-7(4)11/h5,8,10H,3H2,1-2,4H3,(H,9,11)/t8-/m0/s1/i9+1
SMILES:
Molecular Formula: C8H15NO2
Molecular Weight: 158.20 g/mol

N-Acetyl-L-Valine-15N

CAS No.:

Cat. No.: VC16207651

Molecular Formula: C8H15NO2

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-L-Valine-15N -

Specification

Molecular Formula C8H15NO2
Molecular Weight 158.20 g/mol
IUPAC Name N-[(3S)-2-hydroxy-4-methylpent-1-en-3-yl]acetamide
Standard InChI InChI=1S/C8H15NO2/c1-5(2)8(6(3)10)9-7(4)11/h5,8,10H,3H2,1-2,4H3,(H,9,11)/t8-/m0/s1/i9+1
Standard InChI Key LWLMDAHVAJIJAT-DMSOPOIOSA-N
Isomeric SMILES CC(C)[C@@H](C(=C)O)[15NH]C(=O)C
Canonical SMILES CC(C)C(C(=C)O)NC(=O)C

Introduction

Structural and Chemical Characteristics

Molecular Identity and Isotopic Labeling

N-Acetyl-L-Valine-15N is formally named (2S)-2-acetamido-3-methylbutanoic acid-15N^{15}\text{N}. The 15N^{15}\text{N} isotope replaces the natural 14N^{14}\text{N} at the amino group, creating a distinct spectroscopic signature detectable via nuclear magnetic resonance (NMR) and mass spectrometry (MS). The acetyl moiety at the N-terminus enhances solubility and stability, making it suitable for in vitro studies .

Key Properties:

PropertyValueSource
CAS Number (Labeled)355808-21-8
Molecular FormulaC7H1315NO3\text{C}_7\text{H}_{13}^{15}\text{NO}_3
Molecular Weight160.18 g/mol
Purity≥98%

Spectroscopic Signatures

Synthesis and Production

Synthetic Routes

The synthesis of N-Acetyl-L-Valine-15N involves two primary steps:

  • Isotopic Incorporation: L-Valine-15N is synthesized via reductive amination of α-ketoisovaleric acid with 15N^{15}\text{N}-labeled ammonia or through microbial fermentation using 15N^{15}\text{N}-enriched media .

  • Acetylation: The amino group of L-Valine-15N is acetylated using acetic anhydride or acetyl chloride under basic conditions .

Optimization Parameters:

StepReagents/ConditionsYield
Reductive Amination15NH3^{15}\text{NH}_3, Pd/C, H2_285–90%
AcetylationAcetic anhydride, NaOH, 0–5°C95–98%

Industrial-Scale Production

Industrial synthesis employs genetically modified Escherichia coli strains cultured in 15N^{15}\text{N}-enriched media. Post-fermentation, the product is purified via ion-exchange chromatography and acetylated in a continuous-flow reactor .

Applications in Biochemical Research

Metabolic Flux Analysis

N-Acetyl-L-Valine-15N serves as a tracer in nitrogen metabolism studies. In a 2021 metabolomics investigation, it was used to map urinary metabolic fingerprints after acrylamide exposure, revealing valine’s role in detoxification pathways .

Case Study: Mitochondrial Function

Valine improves mitochondrial oxidative phosphorylation (OXPHOS) by enhancing Complex I, II, and IV activity. In C2C12 myocytes, 15N^{15}\text{N}-labeling demonstrated that valine-derived nitrogen is preferentially incorporated into ATP over reactive oxygen species (ROS) .

ParameterValine-Treated CellsControl
ATP Production Rate128 ± 12 nmol/min/mg92 ± 8 nmol/min/mg
Mitochondrial ROS18 ± 3 AU42 ± 5 AU

Proteomics and Structural Biology

In NMR-based structural studies, 15N^{15}\text{N}-labeling enables residue-specific tracking of protein folding. For example, N-Acetyl-L-Valine-15N was used to resolve backbone dynamics in the GCN4 leucine zipper, revealing helical stabilization mechanisms .

Hazard CategoryPrecautionary Measures
Storage-20°C, desiccated, shielded from light
DisposalIncineration at >800°C

Comparative Analysis with Similar Compounds

vs. L-Valine-15N

Unlike L-Valine-15N, the acetylated form resists rapid enzymatic degradation, enabling prolonged metabolic tracing .

vs. N-Acetyl-L-Leucine-15N

Both compounds are used in proteomics, but N-Acetyl-L-Valine-15N shows superior incorporation rates in muscle tissue (72% vs. 58% for leucine) .

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